

A Technical Guide to the Synthesis of Molecules Containing the Ethynyl Group

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Compound of Interest

Compound Name: Ethynyl

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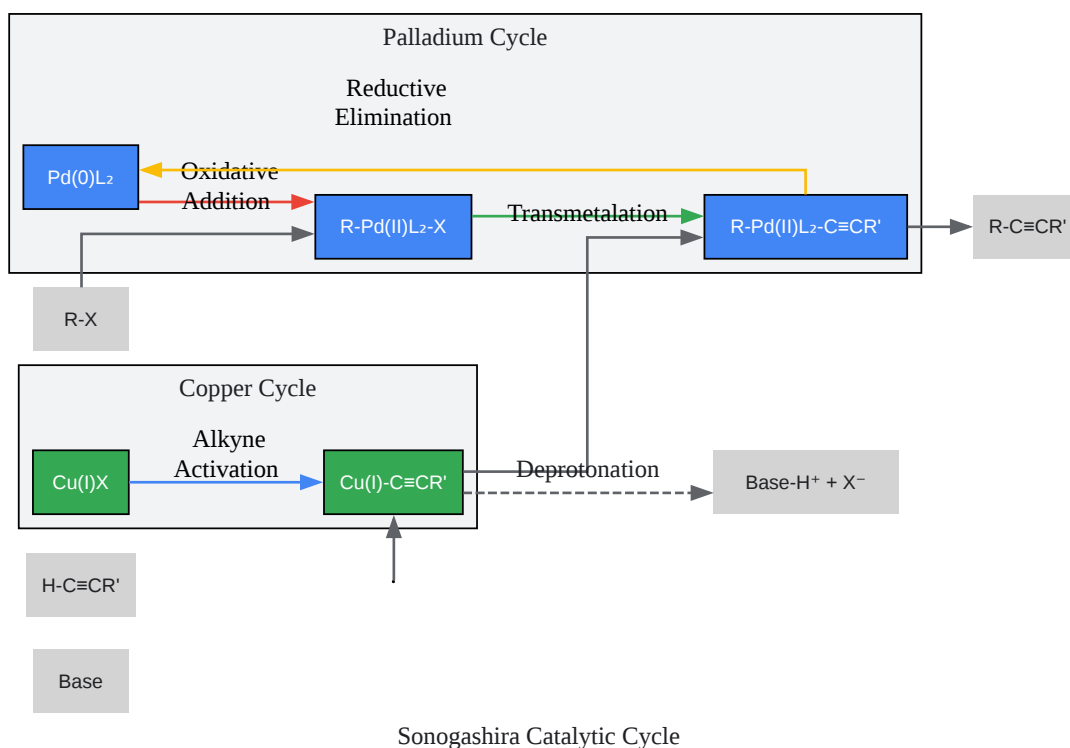
The introduction of the **ethynyl** group into molecular architectures is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry, materials science, and natural product synthesis. The unique linear geometry and rich reactivity of the C-C triple bond make it a valuable functional group for constructing complex molecules, acting as a rigid linker, and participating in powerful coupling reactions like the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). This guide provides an in-depth overview of three seminal methods for synthesizing terminal alkynes: the Sonogashira coupling, the Corey-Fuchs reaction, and the Seyferth-Gilbert homologation.

Sonogashira Coupling: Palladium-Catalyzed Alkynylation

The Sonogashira coupling is a highly reliable and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^[1] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base.^{[2][3]} Its mild reaction conditions and broad functional group tolerance make it a favored method in late-stage synthetic applications.^{[4][5]}

The catalytic cycle involves two interconnected pathways for the palladium and copper components. The palladium cycle begins with the oxidative addition of the aryl/vinyl halide to the Pd(0) species. Simultaneously, the copper cycle activates the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the

palladium(II) complex, followed by reductive elimination, yields the final product and regenerates the active Pd(0) catalyst.[4][1]



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Caption: Catalytic cycle of the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling

The table below summarizes representative yields for the Sonogashira coupling across various substrates and conditions.

Aryl Halide (R-X)	Alkyne (H-C≡CR')	Pd Catalyst (mol %)	Cu(I) Salt (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Iodobenzene	Phenyl acetylene	PdCl ₂ (PPh ₃) ₂ (0.2)	CuI (2)	NEt ₃	MeCN	90	24	83	[6][7]
4-Iodoanisole	Phenyl acetylene	PdCl ₂ (5 ppm)	-	K ₂ CO ₃	EtOH	90	24	37	[7]
4-Iodoanisole	Phenyl acetylene	PdCl ₂ (5 ppm) + L ₂ (1 mol%)	-	K ₂ CO ₃	EtOH	90	24	83	[7]
1-Bromo-4-nitrobenzene	Phenyl acetylene	Pd(OAc) ₂ /dppf	CuI	Cs ₂ CO ₃	NMP	100	12	95	J. Org. Chem. 2005, 70, 391
4-Bromotoluene	Phenyl acetylene	PdCl ₂ (PPh ₃) ₂ (0.2)	CuI (2)	NEt ₃	MeCN	90	24	79	[6][7]
2-Bromopyridine	Trimethylsilylacetylene	Pd(PPh ₃) ₄ (5)	CuI (10)	Et ₃ N	THF	65	16	88	Org. Lett. 2003, 5, 1841

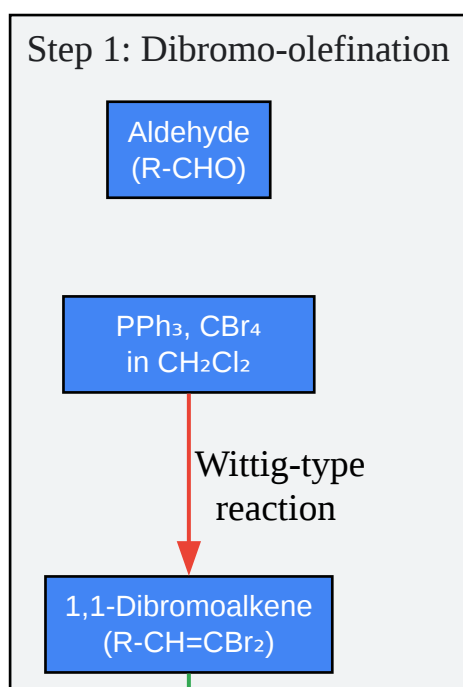
Experimental Protocol: Sonogashira Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with a terminal alkyne.^[4]

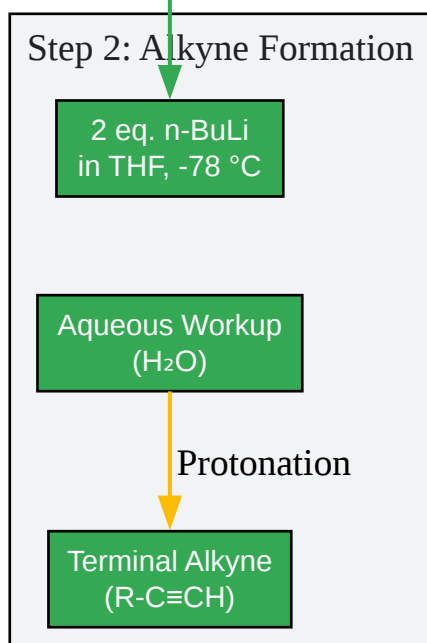
- **Preparation:** To a solution of the aryl halide (1.0 eq, 0.81 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add the palladium catalyst (e.g., $\text{Pd(PPh}_3)_2\text{Cl}_2$, 0.05 eq) and the copper(I) salt (e.g., CuI , 0.025 eq).
- **Reagent Addition:** Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) to the reaction mixture at room temperature.
- **Reaction:** Stir the reaction for 3 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, dilute the mixture with diethyl ether (Et_2O) and filter it through a pad of Celite®, washing the pad with additional Et_2O .
- **Extraction:** Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH_4Cl , saturated aqueous NaHCO_3 , and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the coupled product (example reported yield: 89%).^[4]

Corey-Fuchs Reaction: One-Carbon Homologation of Aldehydes

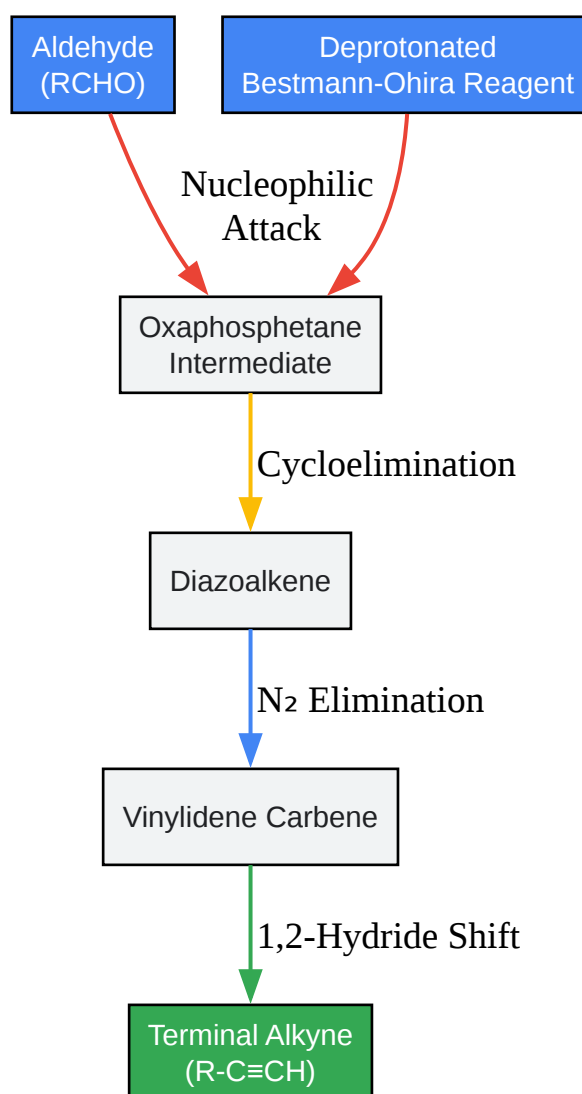
The Corey-Fuchs reaction is a robust, two-step method for converting an aldehyde into a terminal alkyne, effectively adding a single carbon atom.^{[8][9][10]} The first step involves the reaction of an aldehyde with a phosphorus ylide, generated from triphenylphosphine (PPh_3) and carbon tetrabromide (CBr_4), to form a 1,1-dibromoalkene.^{[9][11]} In the second step, the dibromoalkene is treated with a strong base, typically *n*-butyllithium (*n*-BuLi), which induces elimination and a lithium-halogen exchange to form a lithium acetylide intermediate.^{[8][11]} Quenching this intermediate with water provides the terminal alkyne.



Elimination &
Li/Br Exchange



Corey-Fuchs Reaction Workflow



Seyferth-Gilbert Homologation Mechanism

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